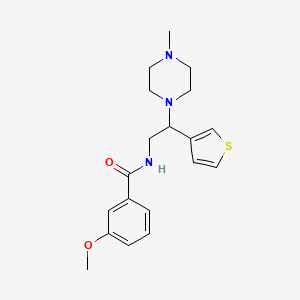

3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-21-7-9-22(10-8-21)18(16-6-11-25-14-16)13-20-19(23)15-4-3-5-17(12-15)24-2/h3-6,11-12,14,18H,7-10,13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHDHRWXDWVCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the anaplastic lymphoma kinase (alk). ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system.

Mode of Action

Compounds with similar structures have been found to inhibit alk by binding to the inactive alk tyrosine kinase domain. This binding prevents the activation of the kinase and subsequent downstream signaling.

Biochemical Pathways

Inhibition of alk can affect several signaling pathways, including the jak/stat, pi3k/akt, and ras/erk pathways. These pathways are involved in cell cycle regulation, survival, and proliferation.

Pharmacokinetics

Similar compounds have been found to have good bioavailability and are metabolized by the liver.

Biological Activity

3-Methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS Number: 946199-19-5) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C19H25N3O2S

- Molecular Weight : 359.4857 g/mol

- Structure : The compound features a benzamide structure with a methoxy group and a side chain containing a piperazine and thiophene moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Enzyme Inhibition : It has been reported to inhibit specific kinases involved in cell proliferation and survival, which could be beneficial in cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially targeting bacterial or fungal infections.

Biological Activity Data

The following table summarizes the key biological activities reported for this compound:

Case Studies

-

Anticancer Properties :

A study investigated the effect of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values in the micromolar range, suggesting its potential as a chemotherapeutic agent. -

Neuropharmacological Effects :

Research focusing on the neuropharmacological profile showed that the compound modulates serotonin receptor activity, which may contribute to anxiolytic effects. Behavioral assays in animal models demonstrated reduced anxiety-like behaviors following administration of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide and related benzamide derivatives:

Key Comparative Insights:

Piperazine vs. Morpholine derivatives (e.g., 4-Chloro-N-[2-(4-morpholinyl)ethyl]benzamide) exhibit reduced blood-brain barrier penetration due to lower basicity .

Substituent Effects on Solubility and Metabolism :

- The 3-methoxy group in the target compound likely improves aqueous solubility compared to chloro or nitro substituents (e.g., ) .

- Halogenated analogs (e.g., 4-chloro or 2-chlorophenyl groups in ) may exhibit slower metabolic clearance but higher toxicity risks .

Heterocyclic Diversity :

- Thiophen-3-yl (target compound) and pyridazinyl () groups contribute distinct electronic profiles. Thiophen’s sulfur atom may engage in hydrophobic interactions, whereas pyridazine’s nitrogen atoms facilitate polar interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for similar benzamides (e.g., amide coupling via benzoyl chloride intermediates, as in and ) .

Research Implications and Gaps

Future studies should prioritize:

- In vitro receptor profiling (e.g., dopamine, serotonin receptors).

- ADME studies comparing metabolic stability of methoxy vs. halogenated analogs.

- Crystallographic analysis (using programs like SHELX, as in ) to resolve 3D conformations and binding modes .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm, piperazine methyl at δ ~2.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z ~428) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry of the ethylamine side chain and piperazine-thiophene orientation .

How does the 4-methylpiperazine group influence pharmacokinetic properties?

Q. Advanced

- Solubility : The basic piperazine nitrogen increases water solubility via protonation at physiological pH, improving bioavailability .

- Metabolic stability : Methyl substitution on piperazine reduces CYP450-mediated oxidation, prolonging half-life .

- Target engagement : The piperazine-thiophene motif enhances binding to CNS targets (e.g., serotonin receptors) through hydrogen bonding and π-π stacking .

What in vitro assays are recommended to evaluate biological activity?

Q. Basic

- Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., σ-1 or 5-HT₆) .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

- Cytotoxicity screening : MTT or ATP-lite assays in cancer cell lines (e.g., HCT-116, MCF-7) .

What strategies resolve contradictions in published synthetic protocols for similar benzamide derivatives?

Q. Advanced

- Comparative kinetic studies : Analyze rate-determining steps (e.g., amide coupling vs. alkylation) under varying conditions .

- Design of experiments (DOE) : Multivariate analysis to identify critical factors (e.g., solvent polarity, reagent stoichiometry) affecting yield .

- Mechanistic studies : DFT calculations to model transition states and explain discrepancies in stereochemical outcomes .

How do structural modifications at the benzamide or thiophene rings affect target binding?

Q. Advanced

- Benzamide substituents : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce solubility. Methoxy groups enhance passive diffusion across membranes .

- Thiophene substitution : 3-Thiophenyl orientation optimizes steric fit in hydrophobic binding pockets, while 2-thiophenyl derivatives show reduced affinity .

- Piperazine methylation : N-Methylation prevents off-target interactions with monoamine transporters, improving selectivity .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or countercurrent distribution .

- Solvent scalability : Replace THF with ethanol/water mixtures for safer, cost-effective processing .

- Intermediate stability : Protect amine intermediates (e.g., Boc groups) to prevent degradation during prolonged storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.